molecular formula C15H11BrO2 B072396 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one CAS No. 1218-22-0

1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one

Cat. No. B072396
CAS RN: 1218-22-0
M. Wt: 303.15 g/mol
InChI Key: JPVAYWFGQZDOGG-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one, also known as BHPP, is a chemical compound with the molecular formula C15H11BrO2. It is a yellow crystalline powder that is commonly used in scientific research for its various applications. BHPP has been the subject of many studies due to its unique properties and potential for use in a variety of fields.

Mechanism of Action

1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one exerts its anti-inflammatory and anti-cancer effects through a variety of mechanisms. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer cell growth. 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-1beta, in inflammatory cells. 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. In cancer cells, 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one induces apoptosis and inhibits the activity of certain proteins that are involved in cell growth and survival.

Advantages and Limitations for Lab Experiments

1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one has several advantages for use in lab experiments. It is readily available and relatively inexpensive to synthesize. 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one is also stable and can be stored for long periods of time without degradation. However, 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one has some limitations as well. It is insoluble in water, which can make it difficult to work with in aqueous solutions. 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one also has low bioavailability, meaning that it may not be effective when administered orally.

Future Directions

There are several future directions for research on 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. One potential area of study is the development of 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one derivatives with improved bioavailability and solubility. Another area of research is the use of 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one as a photosensitizer in photodynamic therapy. Additionally, 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one could be studied for its potential use in the treatment of other inflammatory diseases, such as asthma and inflammatory bowel disease.

Synthesis Methods

1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one can be synthesized through a multi-step process that involves the reaction of 5-bromo-2-hydroxybenzaldehyde with acetophenone in the presence of a base such as potassium carbonate. The resulting product is then subjected to a Claisen-Schmidt condensation reaction with benzaldehyde in the presence of a strong base such as sodium hydroxide. The final product is 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one, which can be purified through recrystallization.

Scientific Research Applications

1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one has been extensively studied for its various scientific research applications. It has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro. Additionally, 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one has been studied for its potential use as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent.

properties

CAS RN

1218-22-0

Product Name

1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one

Molecular Formula

C15H11BrO2

Molecular Weight

303.15 g/mol

IUPAC Name

1-(5-bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C15H11BrO2/c16-12-7-9-15(18)13(10-12)14(17)8-6-11-4-2-1-3-5-11/h1-10,18H

InChI Key

JPVAYWFGQZDOGG-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)O

SMILES

C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Br)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Br)O

synonyms

(E)-1-(5-bromo-2-hydroxy-phenyl)-3-phenyl-prop-2-en-1-one

Origin of Product

United States

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